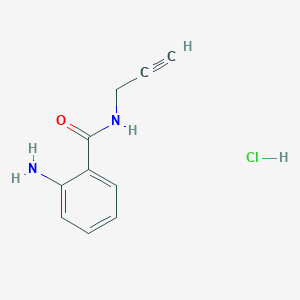
5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole, otherwise known as CEMPO, is a heterocyclic compound of nitrogen, oxygen, and carbon. It is an important building block for the synthesis of a variety of other compounds and has been studied extensively for its potential applications in the fields of medicine, agriculture, and materials science. CEMPO is a relatively simple and inexpensive compound to synthesize, and its unique properties make it a promising candidate for further study.
Applications De Recherche Scientifique
Anticancer Potential and Molecular Targets Identification
Compounds within the 1,2,4-oxadiazole family have been identified as potential anticancer agents through apoptosis induction. For instance, certain derivatives have shown good activity against breast and colorectal cancer cell lines, with the ability to arrest cells in the G(1) phase, followed by apoptosis induction. The molecular target identified for these compounds is TIP47, an IGF II receptor binding protein, highlighting the use of cell-based chemical genetics approaches in discovering potential anticancer agents and their molecular targets (Zhang et al., 2005).
Corrosion Inhibition
1,2,4-oxadiazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals, such as mild steel, in acidic environments. This application is critical for extending the life of metal components in industrial settings. The corrosion inhibition mechanism typically involves the formation of a protective layer on the metal surface, which reduces the rate of corrosion significantly (Kalia et al., 2020).
Photo-luminescent Properties
Some 1,2,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photo-luminescent properties. These compounds exhibit wide mesomorphic temperature ranges and strong blue fluorescence emission, making them potential candidates for applications in display technologies and materials science (Han et al., 2010).
Antibacterial Activity
A series of novel 1,2,4-oxadiazole derivatives have been synthesized and shown to exhibit significant antibacterial activity, suggesting their potential use in developing new antibacterial agents. Such compounds could be pivotal in addressing the growing concern of antibiotic resistance (Rai et al., 2010).
Propriétés
IUPAC Name |
5-(1-chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-5-3-4-6-9(7)10-13-11(8(2)12)15-14-10/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWIXPKJSHGGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



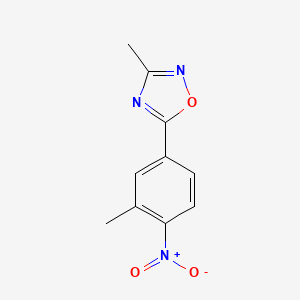
![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)
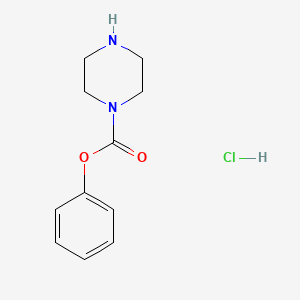
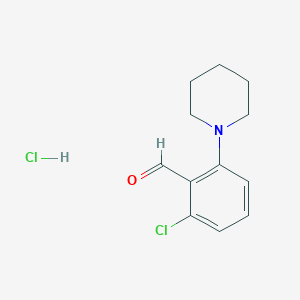

![Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1521217.png)
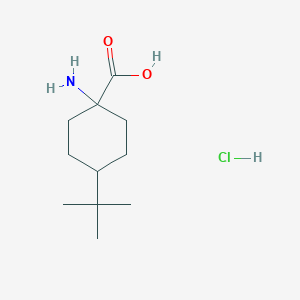
![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)
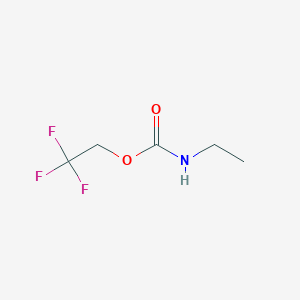

![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)

